molecular formula C11H13BrO4 B13927215 5-Bromo-2-(methoxymethoxy)benzyl acetate

5-Bromo-2-(methoxymethoxy)benzyl acetate

Cat. No.: B13927215
M. Wt: 289.12 g/mol
InChI Key: SNXTYQBNYMGQAF-UHFFFAOYSA-N
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Description

Benzenemethanol, 5-bromo-2-(methoxymethoxy)-, 1-acetate is a chemical compound with the molecular formula C11H13BrO4. This compound is characterized by the presence of a benzenemethanol core substituted with a bromine atom and a methoxymethoxy group, along with an acetate group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 5-bromo-2-(methoxymethoxy)-, 1-acetate typically involves multiple steps. One common method includes the bromination of benzenemethanol followed by the introduction of the methoxymethoxy group. The final step involves acetylation to introduce the acetate group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 5-bromo-2-(methoxymethoxy)-, 1-acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a less reactive compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce a variety of substituted benzenemethanol derivatives.

Scientific Research Applications

Benzenemethanol, 5-bromo-2-(methoxymethoxy)-, 1-acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenemethanol, 5-bromo-2-(methoxymethoxy)-, 1-acetate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxymethoxy group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The acetate group may also play a role in the compound’s solubility and transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanol, 5-bromo-2,4-dimethoxy-, 1-acetate
  • Benzenemethanol, 5-bromo-2-nitro-, 1-acetate

Uniqueness

Benzenemethanol, 5-bromo-2-(methoxymethoxy)-, 1-acetate is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and biological interactions. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.

Properties

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

[5-bromo-2-(methoxymethoxy)phenyl]methyl acetate

InChI

InChI=1S/C11H13BrO4/c1-8(13)15-6-9-5-10(12)3-4-11(9)16-7-14-2/h3-5H,6-7H2,1-2H3

InChI Key

SNXTYQBNYMGQAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)Br)OCOC

Origin of Product

United States

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